molecular formula C26H26N6O3 B1206431 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

Cat. No. B1206431
M. Wt: 470.5 g/mol
InChI Key: XGZTTXGMRAOTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds similar to 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one have demonstrated significant antimicrobial and antifungal activities. For example, certain quinoline derivatives have shown good antibacterial and antifungal activity compared to standard antibiotics, indicating their potential as therapeutic agents in treating infections (Rajanarendar et al., 2010). Another study reported similar findings, with quinoline derivatives exhibiting notable antimicrobial properties (Holla et al., 2006).

Anti-Breast Cancer Activities

Substituted quinolines have been identified as promising anti-breast cancer agents. A study demonstrated that certain quinolines synthesized from 4-acetamidoanisole exhibited significant inhibitory effects on breast cancer cell viability, underscoring their potential in cancer treatment (Shi et al., 2008).

Synthesis for Pharmaceutical Compounds

Quinoline derivatives are important intermediates in the synthesis of pharmaceutically active compounds. A study highlighted a synthesis method suitable for large-scale manufacturing of specific quinoline derivatives, which could be pivotal in the development of new medications (Bänziger et al., 2000).

Antioxidant Properties

Compounds sharing a structural similarity with 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one have been shown to exhibit antioxidant properties. A study found that certain quinoline derivatives effectively quenched radicals and inhibited DNA oxidation, suggesting their use as antioxidants (Xi & Liu, 2015).

Anti-Inflammatory and Analgesic Activity

Some quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies indicate the potential therapeutic use of these compounds in managing pain and inflammation (Rajanarendar et al., 2012).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of ATM kinase, which play a role in DNA damage response. These inhibitors hold potential for therapeutic applications in diseases involving ATM kinase dysregulation (Degorce et al., 2016).

Fluorescence Quenching in Liquid Stage

Quinoline derivatives have been studied for their interaction with silver nanoparticles and anionic surfactants in liquid stage, demonstrating their potential application in chemical sensing and analysis (Khan & Asiri, 2016).

properties

Product Name

6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

IUPAC Name

3-[[(1-benzyltetrazol-5-yl)methyl-(furan-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one

InChI

InChI=1S/C26H26N6O3/c1-2-34-22-10-11-24-20(14-22)13-21(26(33)27-24)16-31(17-23-9-6-12-35-23)18-25-28-29-30-32(25)15-19-7-4-3-5-8-19/h3-14H,2,15-18H2,1H3,(H,27,33)

InChI Key

XGZTTXGMRAOTBG-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)CC4=NN=NN4CC5=CC=CC=C5

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)CC4=NN=NN4CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
Reactant of Route 3
Reactant of Route 3
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
Reactant of Route 4
Reactant of Route 4
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
Reactant of Route 5
Reactant of Route 5
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.